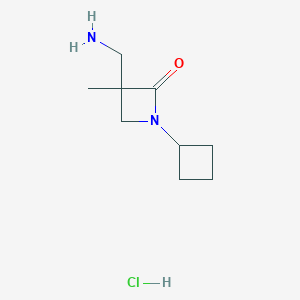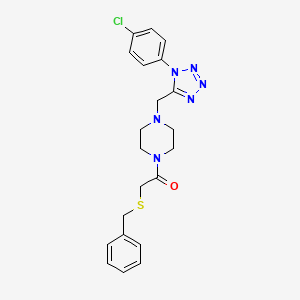![molecular formula C8H13ClN4 B2377511 N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864061-14-2](/img/structure/B2377511.png)
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Properties in Coordination Chemistry
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride has been utilized in the synthesis of guanidine-pyridine hybrid ligands. These ligands show unique coordinating properties when forming complexes with metals such as cobalt. For instance, studies demonstrate how these compounds exhibit different coordination geometries and structural characteristics when combined with cobalt, which can be important in fields like catalysis and materials science (Hoffmann et al., 2009).
Application in Antiviral Research
N-methyl-N-[(pyridin-4-yl)methyl]guanidine derivatives have also been synthesized and evaluated for their antiviral properties, particularly against influenza. By modifying the chemical structure, researchers have been able to explore the antiviral potential of these compounds, which contributes to the ongoing search for new antiviral agents (Liu & Cao, 2008).
Role in Organic and Medicinal Chemistry
The compound plays a significant role in the synthesis of various organic molecules with potential medicinal applications. For example, it has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, which is significant in the treatment of certain types of cancer (Yankun et al., 2011). Similarly, it's involved in the creation of heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
In addition to its role in medicinal chemistry, this compound has been used in creating palladium complexes that serve as catalysts in Heck-Mizoroki coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, highlighting the compound's importance in catalysis (Mishra et al., 2019).
properties
IUPAC Name |
1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYTXSZYJAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2377435.png)


![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)

amino}cyclobutan-1-ol](/img/structure/B2377449.png)

